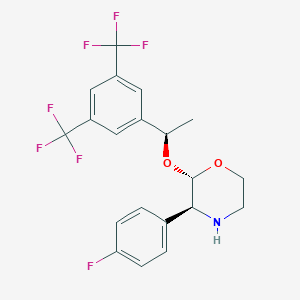
Fosaprepitant Morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosaprepitant Morpholine is an intravenous prodrug of aprepitant, which is used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It is rapidly converted to aprepitant in the body, which then acts as a neurokinin-1 receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fosaprepitant Morpholine is synthesized through a series of chemical reactions that involve the formation of its morpholine ring and the attachment of various functional groups. The synthesis typically involves the use of reagents such as sodium chloride and dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In industrial settings, this compound is produced as a lyophilized powder for solution for infusion. The production process includes reconstitution with sodium chloride solution and subsequent dilution to achieve the desired concentration for intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions
Fosaprepitant Morpholine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF) and sodium chloride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from these reactions is aprepitant, which is the active form of this compound. Aprepitant acts as a neurokinin-1 receptor antagonist, preventing nausea and vomiting .
Wissenschaftliche Forschungsanwendungen
Fosaprepitant Morpholine has a wide range of scientific research applications, including:
Chemistry: Used in the study of neurokinin-1 receptor antagonists and their chemical properties.
Biology: Investigated for its role in blocking substance P neurokinins, which are involved in the body’s response to stress and pain.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting (CINV) in cancer patients
Industry: Utilized in the production of antiemetic drugs and in research related to emesis prevention.
Wirkmechanismus
Fosaprepitant Morpholine works by blocking the actions of substance P neurokinins in the brain, which are responsible for causing nausea and vomiting. Once administered, it is rapidly converted to aprepitant, which then binds to neurokinin-1 receptors in the brain, preventing the activation of these receptors and thereby reducing the incidence of nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: The active form of Fosaprepitant Morpholine, used for the same antiemetic purposes.
Netupitant: Another neurokinin-1 receptor antagonist used to prevent CINV.
Rolapitant: Similar in function to aprepitant and netupitant, used for the prevention of CINV
Uniqueness
This compound is unique in its rapid conversion to aprepitant upon administration, providing a quick onset of action. Its intravenous form allows for controlled dosing and immediate effect, making it particularly useful in clinical settings where rapid antiemetic action is required .
Eigenschaften
CAS-Nummer |
170902-80-4 |
|---|---|
Molekularformel |
C20H18F7NO2 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18+/m1/s1 |
InChI-Schlüssel |
AFBDSAJOMZYQAI-VQTKTOELSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


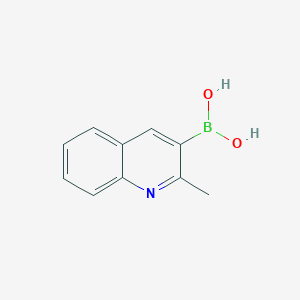

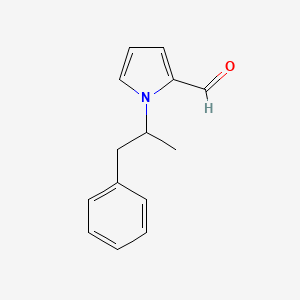



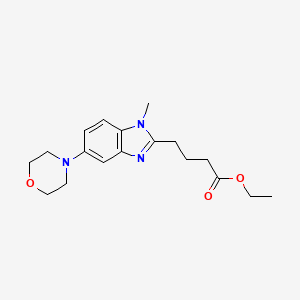

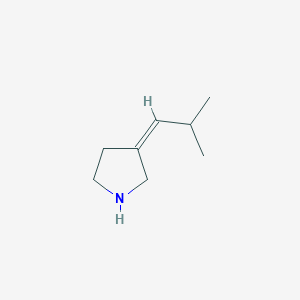
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
